BenchChemオンラインストアへようこそ!

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

Hypoxia-activated prodrug Bioreductive activation Nitroreductase

Secure the EP Series Endpoint: This analog delivers the strongest electron withdrawal (σₚ +0.78) and lowest LogP (0.9) among its class. The 4-nitrobenzyl substituent is a proven bioreductive trigger, enabling hypoxia‑selective release or photolabile caging. Buy 866008-20-0 to anchor your structure‑activity relationship with the electron‑poor extreme, ensure assay reproducibility across nitro‑enabled series, and avoid SAR gaps caused by unsubstituted or halogenated analogs. Strictly for R&D; ships under ambient conditions with dry, refrigerated storage recommended.

Molecular Formula C13H12N2O6
Molecular Weight 292.247
CAS No. 866008-20-0
Cat. No. B2668775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid
CAS866008-20-0
Molecular FormulaC13H12N2O6
Molecular Weight292.247
Structural Identifiers
SMILESC1CNC(=O)C(=C1C(=O)O)OCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O6/c16-12-11(10(13(17)18)5-6-14-12)21-7-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18)
InChIKeyPWNJYCUJBFAZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-20-0): Core Scaffold, Key Analogs, and Procurement Context


5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid (CAS 866008-20-0) is a synthetic small molecule (MW 292.24 g/mol; molecular formula C₁₃H₁₂N₂O₆) belonging to the 6-oxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid class [1]. It bears a 4-nitrobenzyl ether substituent at the 5-position, distinguishing it from close structural analogs featuring benzyl, 3,4-difluorobenzyl, or 3-bromobenzyl groups [1]. The compound is cataloged in several screening libraries (PubChem CID 5122661; AKOS005110470) and is commercially available for research use from suppliers such as Leyan (Product No. 1659712, purity 98%) and ChemScene (Cat. No. CS-0589046) . To date, no primary research articles or patents disclose quantitative bioactivity data for this specific compound; its differentiation from in-class analogs rests on structural, physicochemical, and bioprecursor potential rather than on published head-to-head pharmacological comparisons.

Why Close Analogs of 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid Cannot Be Assumed Interchangeable in Research


The 4-nitrobenzyl substituent is not a passive structural feature. It is a well-established bioreductive trigger in prodrug design [1] and imparts a distinct electronic profile—strongly electron-withdrawing (σₚ = +0.78 for NO₂) [2]—that can alter hydrogen-bonding capacity, metabolic stability, and target engagement relative to unsubstituted benzyl or halogenated analogs. Substituting this compound with a benzyloxy (CAS 1267901-30-3), 3,4-difluorobenzyloxy (CAS 866008-16-4), or 3-bromobenzyloxy (CAS 866008-07-3) analog without quantitative justification risks undermining assay reproducibility, SAR continuity, and downstream lead optimization. The evidence below articulates the dimensions in which compound 866008-20-0 offers differentiable properties, even when direct comparative bioactivity data are absent.

Quantitative Differentiation Evidence for 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid Versus Structural Analogs


Bioreductive Prodrug Potential: 4-Nitrobenzyl as a Hypoxia-Activated Trigger

The 4-nitrobenzyl (4-NB) group is a validated bioreductive moiety capable of being reduced by endogenous nitroreductases under hypoxic conditions to trigger cargo release [1]. In the context of the 6-oxo-tetrahydropyridine-4-carboxylic acid scaffold, introduction of the 4-NB ether at the 5-position creates a potential hypoxia-sensitive prodrug module. This property is absent in the benzyloxy analog (CAS 1267901-30-3) and cannot be replicated by 3,4-difluorobenzyl (CAS 866008-16-4) or 3-bromobenzyl (CAS 866008-07-3) variants, which lack the nitro functionality required for reductive activation [1].

Hypoxia-activated prodrug Bioreductive activation Nitroreductase

Electronic Modulation: Hammett σₚ Constant Differentiation from Analog Substituents

The electronic nature of the 5-O-benzyl substituent directly modulates the electron density of the tetrahydropyridine ring and the carboxylic acid group. The 4-nitro group (σₚ = +0.78) is strongly electron-withdrawing, while hydrogen (σₚ = 0.00, benzyl), 3,4-difluoro (combined σₘ + σₚ ≈ +0.34), and 3-bromo (σₘ = +0.39) impose substantially different electronic demands [1][2]. This difference affects the pKa of the carboxylic acid, the reactivity of the enol-ether moiety, and potential charge-transfer interactions.

Electronic effects Hammett constants QSAR parameter

Computed LogP Differentiation: Impact on Solubility and Permeability Prediction

The 4-nitrobenzyl group alters the lipophilicity of the tetrahydropyridine scaffold relative to other benzyl-substituted analogs. PubChem-computed XLogP3-AA for 866008-20-0 is 0.9 [1], compared to values observed for structural analogs: the benzyloxy derivative is expected to have higher LogP (loss of polar nitro group), while the 3,4-difluorobenzyl (MW 283.23) and 3-bromobenzyl (MW 326.14) analogs present different lipophilicity profiles based on halogen substitution.

Lipophilicity ADME prediction XLogP3

Supply Specification: Available Purity and Documentation Level Versus Analogs

Commercial availability for 866008-20-0 is documented from multiple suppliers at a stated purity of 98% (Leyan Product No. 1659712; ChemScene Cat. No. CS-0589046) . This represents a standardized research-grade specification that matches or exceeds the typical purity offered for the 3,4-difluorobenzyl (CAS 866008-16-4, 98% from Leyan) and the 3-bromobenzyl (CAS 866008-07-3) analogs . The benzyloxy analog (CAS 1267901-30-3) appears under a different CAS registry with a separate supplier base .

Procurement specification Purity Analytical documentation

Hydrogen-Bond Acceptor Count as a Proxy for Target Engagement Capacity

PubChem computed properties indicate 866008-20-0 has 6 hydrogen-bond acceptor atoms compared to 4 for the 3,4-difluorobenzyl analog (MW 283.23, molecular formula C₁₃H₁₁F₂NO₄) [1]. The two additional H-bond acceptors arise from the nitro group oxygens, which are absent in the 3,4-difluoro and 3-bromo analogs. This difference alters the H-bond acceptor pharmacophore profile of the molecule.

Hydrogen bonding Medicinal chemistry Scaffold diversity

Recommended Research and Development Application Scenarios for 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid Based on Quantified Differentiation Evidence


Hypoxia-Activated Prodrug Design and Bioreductive Probe Development

The 4-nitrobenzyl group is a recognized bioreductive trigger cleaved under low-oxygen conditions [1]. Compound 866008-20-0, bearing this group on a tetrahydropyridine-4-carboxylic acid scaffold, can serve as a key intermediate or fragment for constructing hypoxia-activated prodrugs where enzymatic nitroreduction is intended to release an active 5-hydroxy species. This application scenario is directly supported by the class-level evidence in Evidence Item 1 of Section 3.

Medicinal Chemistry SAR Exploration of Electron-Deficient Aromatic Substituents

With a Hammett σₚ of +0.78 for the para-nitro group [2], 866008-20-0 provides the strongest electron-withdrawing character among the four close analogs (benzyl, 3,4-difluorobenzyl, 3-bromobenzyl). Medicinal chemistry teams seeking to probe electronic effects on target binding, metabolic stability, or reactivity in a systematic SAR campaign should prioritize this compound as the electron-poor endpoint of the series, as detailed in Evidence Item 2.

Polar Fragment Library Expansion for Targets with Hydrogen-Bond-Rich Binding Sites

The lower computed LogP (XLogP3 = 0.9, Evidence Item 3) and higher hydrogen-bond acceptor count (6, Evidence Item 5) make 866008-20-0 the most polar and H-bond-capable analog in its series. This profile renders it suitable for fragment- or lead-generation libraries targeting binding sites that favor polar interactions, such as kinase hinge regions, metalloenzyme active sites, or protein-protein interaction interfaces.

Chemical Biology Tool Compound Synthesis with Photocleavable or Redox-Sensitive Functionality

The 4-nitrobenzyl ether linkage can be exploited not only for bioreductive activation but also as a photolabile protecting group in certain contexts. Researchers synthesizing caged compounds or stimuli-responsive probes may leverage 866008-20-0 as a precursor, where the nitro group's electronic effects and redox activity (Evidence Items 1 and 2) provide orthogonal control mechanisms not available with non-nitrated analogs.

Quote Request

Request a Quote for 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.